molecular formula C28H34N2O2 B092777 Carbifene CAS No. 15687-16-8

Carbifene

Cat. No.: B092777
CAS No.: 15687-16-8
M. Wt: 430.6 g/mol
InChI Key: NQIZDFMZAXUZCZ-UHFFFAOYSA-N
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Description

Carbifene is a chemical compound that belongs to the class of carbenes. Carbenes are molecules containing a neutral carbon atom with a valence of two and two unshared valence electrons. They are highly reactive intermediates in organic chemistry and can exist in singlet or triplet states depending on their electronic configuration .

Preparation Methods

Carbifene can be synthesized through various methods, including:

Chemical Reactions Analysis

Carbifene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, photolytic or thermal conditions, and various solvents. The major products formed from these reactions include cyclopropanes, new carbon-carbon bonds, and oxidized or reduced carbene derivatives .

Mechanism of Action

The mechanism of action of carbifene involves its high reactivity due to the presence of a divalent carbon atom with two unshared valence electrons. This makes this compound highly reactive and capable of forming new bonds with other molecules. The molecular targets and pathways involved in this compound’s mechanism of action include its interaction with alkenes, C-H bonds, and various functional groups, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Carbifene can be compared with other similar compounds, such as:

    Carbenes: Like this compound, carbenes are highly reactive intermediates with a divalent carbon atom.

    Carbynes: Carbynes are another class of reactive intermediates with a trivalent carbon atom. .

    N-Heterocyclic Carbenes: These are a subclass of carbenes that contain a nitrogen atom in the ring structure.

This compound’s uniqueness lies in its specific reactivity and the types of products it forms, making it a valuable intermediate in various chemical reactions and applications.

Biological Activity

Carbifene, a compound belonging to the class of carbazole derivatives, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role as an antagonist of the estrogen receptor. It has been studied for its potential applications in treating hormone-dependent cancers, particularly breast cancer. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Estrogen Receptor Antagonism : this compound binds to estrogen receptors, inhibiting estrogen-mediated signaling pathways that are often implicated in the proliferation of hormone-sensitive tumors .
  • Antioxidative Properties : The compound has shown antioxidative effects, which may protect cells from oxidative stress and reduce inflammation-related damage .
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal injury .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Estrogen Receptor AntagonismInhibits estrogen signaling in hormone-dependent cancers.
Antioxidative ActivityReduces oxidative stress and inflammation.
NeuroprotectionProtects neurons from glutamate-induced toxicity and enhances cognitive function.

Case Study 1: Antitumor Activity

In a study conducted on breast cancer cell lines, this compound demonstrated significant antitumor activity by inhibiting cell proliferation and inducing apoptosis. The study highlighted its potential as a therapeutic agent in managing estrogen receptor-positive breast cancer .

Case Study 2: Neuroprotective Effects

A recent investigation assessed the neuroprotective effects of this compound in animal models subjected to glutamate-induced neurotoxicity. Results indicated that this compound treatment significantly reduced neuronal death and improved cognitive functions, suggesting its potential role in treating neurodegenerative disorders .

Research Findings

Recent research has focused on the synthesis of various derivatives of this compound to enhance its biological activity and reduce potential side effects. Studies have shown that modifications at specific positions on the carbazole ring can lead to compounds with improved potency against cancer cell lines and enhanced neuroprotective properties.

  • Synthesis of Derivatives : A series of N-substituted carbazole derivatives were synthesized, showing varying degrees of activity against different cancer cell lines. Notably, compounds with electron-donating groups exhibited increased anticancer activity due to enhanced receptor binding affinity .
  • Neuroprotective Mechanisms : Investigations into the mechanisms underlying the neuroprotective effects revealed that this compound may modulate glutamate receptors and reduce calcium influx into neurons, thereby preventing excitotoxicity .

Properties

CAS No.

15687-16-8

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H34N2O2/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24/h5-19H,4,20-23H2,1-3H3

InChI Key

NQIZDFMZAXUZCZ-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3

Key on ui other cas no.

15687-16-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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